Vinyl caffeate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinyl caffeate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Chemical Synthesis and Derivatives

Vinyl caffeate serves as a precursor in the synthesis of various caffeic acid derivatives. Its synthesis can be achieved through several methods, including:

- Enzymatic Transesterification : This method involves the use of lipases to catalyze the reaction between this compound and different alcohols. For instance, studies have demonstrated the successful transesterification of this compound with phytosterols to produce phytosteryl caffeates, which exhibit enhanced bioactivity .

- Chemical Synthesis : this compound can also be synthesized through traditional chemical methods, such as esterification reactions involving caffeic acid and vinyl alcohols. These methods have been optimized for yield and efficiency, often utilizing acidic catalysts or microwave irradiation .

Biological Activities

This compound has been studied for its antioxidant properties and potential health benefits:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property makes it a candidate for use in dietary supplements aimed at preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial for conditions such as arthritis and cardiovascular diseases. Its derivatives are being explored for their roles in anti-inflammatory therapies .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound due to its therapeutic potential:

- Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, thus indicating potential applications in cancer prevention or treatment regimens .

- Drug Formulation : this compound's solubility and stability make it suitable for incorporation into various drug formulations. Its role as a bioactive compound can enhance the efficacy of pharmaceutical products targeting oxidative stress and inflammation .

Food Industry Applications

In the food industry, this compound is recognized for its functional properties:

- Natural Preservative : Due to its antioxidant capabilities, this compound can be utilized as a natural preservative in food products, helping to extend shelf life by preventing rancidity and spoilage caused by oxidative reactions .

- Flavor Enhancer : The compound's unique flavor profile allows it to be used as a flavor enhancer in various culinary applications, particularly within health-oriented food products .

Case Study 1: Enzymatic Transesterification

A study conducted by Tan and Shahidi demonstrated the enzymatic synthesis of phytosteryl caffeates from this compound using lipase from Candida rugosa. The reaction conditions were optimized to achieve high yields, showcasing the potential of this compound as a versatile building block in creating bioactive compounds .

Case Study 2: Antioxidant Evaluation

Research published in the International Journal of Applied Chemistry evaluated the antioxidant capacity of this compound compared to other phenolic compounds. The findings indicated that this compound exhibited superior antioxidant activity, making it a viable candidate for further development in nutraceutical formulations aimed at combating oxidative stress .

化学反应分析

Transesterification Reactions

Vinyl caffeate serves as a reactive intermediate in regioselective transesterifications :

Enzymatic Alcoholysis with Phytosterols ( ):

-

Enzyme : Candida rugosa lipase.

-

Substrates : Phytosterols (e.g., β-sitosterol, campesterol).

-

Conditions : 60°C, tert-butanol, 24 hours.

-

Yield : 43% phytosteryl caffeates.

-

Applications : Antioxidant activity in food systems (ORAC value: 2.5× higher than caffeic acid) .

Antioxidant Activity of Reaction Products

Derivatives synthesized from this compound exhibit enhanced antioxidant properties:

DPPH Radical Scavenging Activity ( ):

| Compound | DPPH Scavenging (%) | IC₅₀ (µM) |

|---|---|---|

| Caffeic acid | 63 | 15.3 |

| This compound | 64 | 12.3 |

| Phytosteryl caffeates | 76 | 8.9 |

Key Reaction Pathways and Mechanisms

-

Nucleophilic Acyl Substitution : The vinyl ester’s electron-deficient carbonyl undergoes attack by alcohols or protected hydroxyl groups.

-

Enzymatic Specificity : Candida rugosa lipase selectively cleaves the vinyl ester bond, enabling phytosterol coupling .

-

Deprotection : Acidic hydrolysis (2M HCl/THF) removes tert-butyldimethylsilyl (TBS) groups post-transesterification .

Challenges and Optimizations

属性

CAS 编号 |

179694-77-0 |

|---|---|

分子式 |

C11H10O4 |

分子量 |

206.19 g/mol |

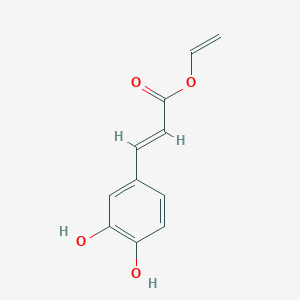

IUPAC 名称 |

ethenyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+ |

InChI 键 |

XVCVDNKCUNGTRP-GQCTYLIASA-N |

SMILES |

C=COC(=O)C=CC1=CC(=C(C=C1)O)O |

手性 SMILES |

C=COC(=O)/C=C/C1=CC(=C(C=C1)O)O |

规范 SMILES |

C=COC(=O)C=CC1=CC(=C(C=C1)O)O |

熔点 |

133-140°C |

物理描述 |

Solid |

同义词 |

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethenyl ester, (2E)- (9CI) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。